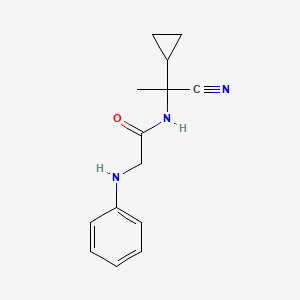
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide, also known as CP94, is a small molecule inhibitor that has been used in various scientific research applications. It is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain.
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide selectively inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has been shown to have various biochemical and physiological effects. It has anti-inflammatory and analgesic effects by reducing the production of prostaglandins. N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide also has anti-tumor effects by inhibiting the growth and proliferation of cancer cells. It has been shown to reduce the risk of Alzheimer's disease by reducing the production of amyloid-beta peptides. N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide also has cardiovascular protective effects by reducing the risk of thrombosis and atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has several advantages and limitations for lab experiments. Its selectivity for COX-2 makes it a useful tool for studying the role of COX-2 in various disease conditions. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other COX-2 inhibitors. N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide also has a short half-life, which limits its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide. One direction is to investigate the potential therapeutic applications of N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide in various disease conditions, such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective COX-2 inhibitors that can be used in vivo. Additionally, further research is needed to understand the long-term effects of COX-2 inhibition on cardiovascular health.
Synthesemethoden
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopropylacetonitrile with sodium hydride to form N-(1-cyano-1-cyclopropylethyl)acetamide. This intermediate is then reacted with phenylamine in the presence of a catalyst to form N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide. The final product can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has been extensively used in scientific research to study the role of COX-2 in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has been used to study the mechanism of action of COX-2 inhibitors and their potential therapeutic applications. It has also been used to investigate the role of COX-2 in Alzheimer's disease, cardiovascular disease, and cancer.
Eigenschaften
IUPAC Name |
2-anilino-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(10-15,11-7-8-11)17-13(18)9-16-12-5-3-2-4-6-12/h2-6,11,16H,7-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFFCBHQWORIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)
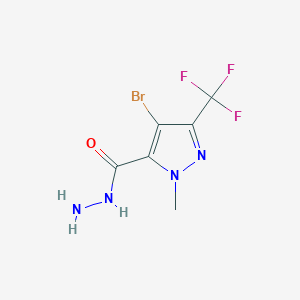
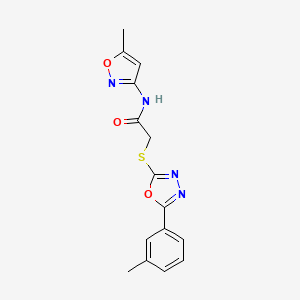
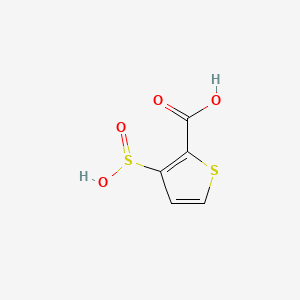
![3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2836555.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2836557.png)
![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)
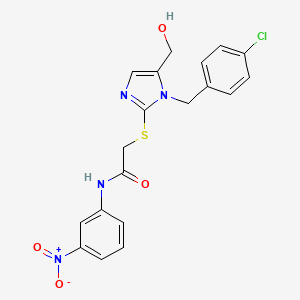
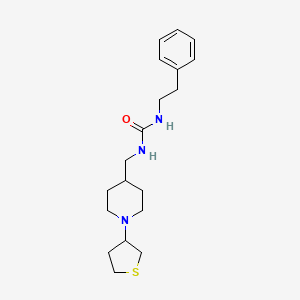
![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)
![1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride](/img/structure/B2836564.png)
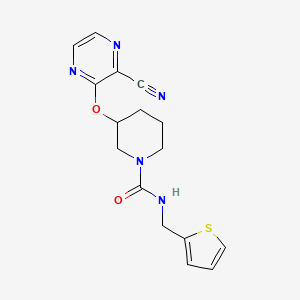
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)